

Comparative Analysis of Hemiasterlin Analogs: A Guide for Researchers

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Compound of Interest		
Compound Name:	Taltobulin trifluoroacetate	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various hemiasterlin analogs, supported by experimental data. Hemiasterlin, a natural tripeptide isolated from marine sponges, and its synthetic analogs are potent antimitotic agents that inhibit tubulin polymerization.

This guide summarizes key quantitative data in a structured table, presents detailed experimental protocols for crucial assays, and visualizes the underlying signaling pathway and experimental workflows.

Performance Comparison of Hemiasterlin Analogs

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activities of selected hemiasterlin analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.



Analog	Cancer Cell Line	Cytotoxicity IC50 (nM)	Tubulin Polymerization Inhibition IC50 (µM)	Reference
Hemiasterlin	Various	Sub-nanomolar	~1	[1]
Hemiasterlin A	MCF-7	Nanomolar range	Not specified	[2]
Hemiasterlin B	MCF-7	Nanomolar range	Not specified	[2]
HTI-286 (Taltobulin)	18 human tumor cell lines (mean)	2.5 ± 2.1	Not specified	[3][4]
КВ	Comparable to Hemiasterlin	Comparable to Hemiasterlin	[5]	
Hepatic tumor cell lines (mean)	2 ± 1	Not specified	[6]	_
HeLa	0.0002 ± 0.0001	Not specified	[7]	
HT29	0.0003 ± 0.0001	Not specified	[7]	
SPA110	Not specified	More potent than Hemiasterlin	More potent than Hemiasterlin	[8][9]
BF65	A549	Low nanomolar range	Highly potent	[10]
BF78	A549	Low nanomolar range	Highly potent	[10]

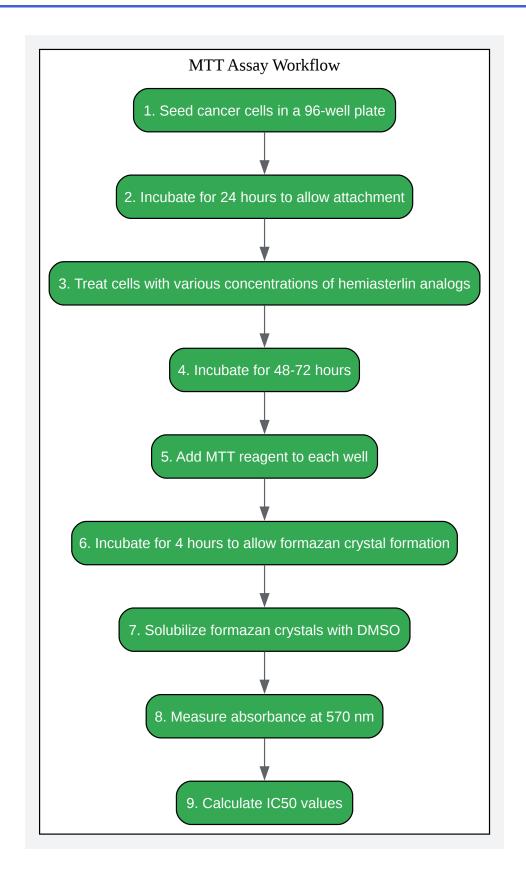
Mechanism of Action: Inhibition of Tubulin Polymerization

Hemiasterlin and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. They bind to the Vinca domain on β -tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).

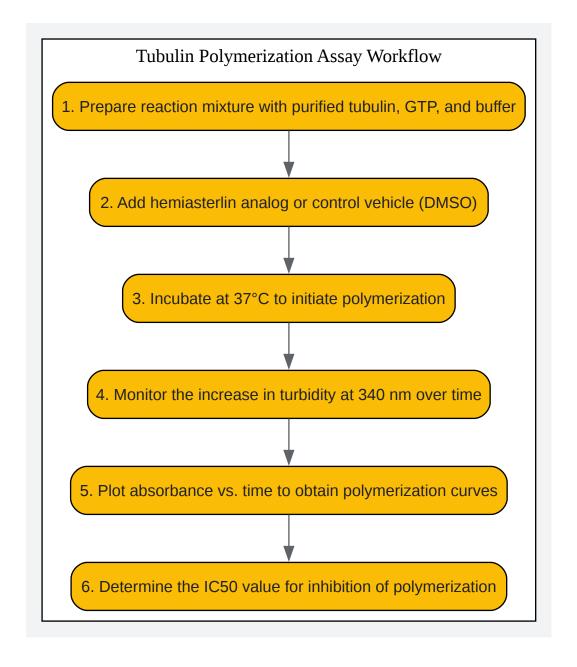












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